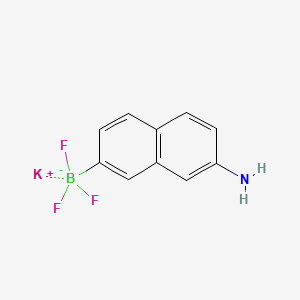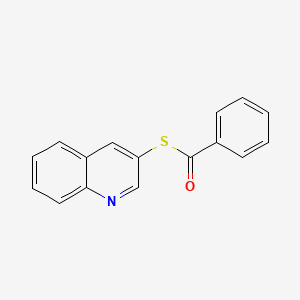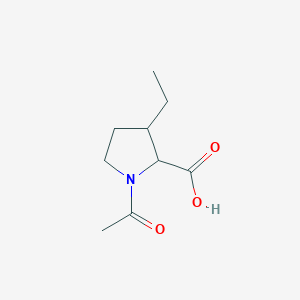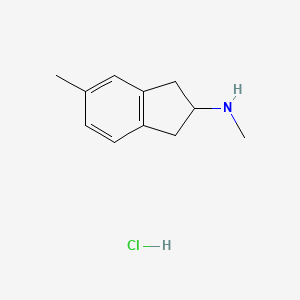
rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its pyrrolidine ring structure, which is substituted with a 2,2-dimethylpropyl group and a hydroxyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the 2,2-Dimethylpropyl Group: This step involves the alkylation of the pyrrolidine ring with a 2,2-dimethylpropyl halide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution at the pyrrolidine ring may result in various substituted derivatives.
Applications De Recherche Scientifique
rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand or a probe in biochemical studies, helping to elucidate the structure and function of biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals, such as catalysts or intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The interaction may involve binding to the active site of an enzyme or modulating the activity of a receptor, leading to downstream effects on cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-ol: The free base form of the compound.
(3R,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-one: An oxidized derivative.
(3R,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-amine: A substituted derivative.
Uniqueness
rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a 2,2-dimethylpropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H20ClNO |
|---|---|
Poids moléculaire |
193.71 g/mol |
Nom IUPAC |
(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)4-7-5-10-6-8(7)11;/h7-8,10-11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1 |
Clé InChI |
RACLNRNTDXFJFZ-SCLLHFNJSA-N |
SMILES isomérique |
CC(C)(C)C[C@@H]1CNC[C@H]1O.Cl |
SMILES canonique |
CC(C)(C)CC1CNCC1O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)
![Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)



![1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B13487217.png)

![6-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B13487226.png)

![5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride](/img/structure/B13487236.png)



